molecular formula C18H22N2O4S B6753476 N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B6753476
M. Wt: 362.4 g/mol
InChI Key: ACMBSLRARODRRB-UHFFFAOYSA-N
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Description

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, an oxazole ring, and a methanesulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c21-25(22,12-16-3-1-2-10-23-16)20-15-8-6-13(7-9-15)17-11-19-18(24-17)14-4-5-14/h6-9,11,14,16,20H,1-5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMBSLRARODRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=CN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a nitrile or an amide, under acidic or basic conditions. The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

The final step involves the formation of the methanesulfonamide group, which can be achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine. The overall reaction conditions may vary, but typically involve temperatures ranging from 0°C to 100°C and reaction times from a few hours to several days, depending on the specific steps and reagents used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the oxazole ring or the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures (ranging from -78°C to 100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to amine derivatives. Substitution reactions may result in the formation of various substituted sulfonamides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical potential.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring and sulfonamide group may play key roles in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and oxazole derivatives, such as:

  • N-(4-methylphenyl)-1-(oxan-2-yl)methanesulfonamide
  • N-(4-(2-phenyl-1,3-oxazol-5-yl)phenyl)-1-(oxan-2-yl)methanesulfonamide

Uniqueness

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This may influence its reactivity and interactions with molecular targets, potentially leading to unique biological or chemical activities compared to similar compounds.

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